1-[(2,4-Dichlorophenyl)methyl]-4-(4-fluorophenyl)piperazine
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Overview
Description
1-[(2,4-Dichlorophenyl)methyl]-4-(4-fluorophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of dichlorophenyl and fluorophenyl groups attached to a piperazine ring, making it a molecule of interest in various scientific fields.
Preparation Methods
The synthesis of 1-[(2,4-Dichlorophenyl)methyl]-4-(4-fluorophenyl)piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multicomponent reaction that allows for the formation of piperazine derivatives . Industrial production methods often involve the use of parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Chemical Reactions Analysis
1-[(2,4-Dichlorophenyl)methyl]-4-(4-fluorophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Cyclization: Cyclization reactions can be performed to form more complex ring structures.
Common reagents and conditions used in these reactions include basic conditions for cyclization, acidic conditions for substitution, and specific catalysts for oxidation and reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2,4-Dichlorophenyl)methyl]-4-(4-fluorophenyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 1-[(2,4-Dichlorophenyl)methyl]-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[(2,4-Dichlorophenyl)methyl]-4-(4-fluorophenyl)piperazine can be compared with other similar compounds, such as:
- 1-[(3,4-Dichlorophenyl)methyl]-4-(4-fluorophenyl)piperazine
- 1-[(2,4-Dichlorophenyl)methyl]-4-(3-fluorophenyl)piperazine
- 1-[(2,4-Dichlorophenyl)methyl]-4-(4-chlorophenyl)piperazine
These compounds share similar structural features but differ in the position and type of substituents on the phenyl rings. The uniqueness of this compound lies in its specific combination of dichlorophenyl and fluorophenyl groups, which may confer distinct biological and chemical properties .
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-4-(4-fluorophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2FN2/c18-14-2-1-13(17(19)11-14)12-21-7-9-22(10-8-21)16-5-3-15(20)4-6-16/h1-6,11H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDMKUFELBGGJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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